molecular formula C21H17Cl2NO B3833306 N,N-dibenzyl-3,4-dichlorobenzamide CAS No. 28394-06-1

N,N-dibenzyl-3,4-dichlorobenzamide

Cat. No.: B3833306
CAS No.: 28394-06-1
M. Wt: 370.3 g/mol
InChI Key: DAKYKYJUYQRPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibenzyl-3,4-dichlorobenzamide is a chemical compound with the molecular formula C21H17Cl2NO and a molecular weight of 370.27 g/mol . It features a 3,4-dichlorobenzamide core structure substituted with two benzyl groups on the amide nitrogen. This structure places it in a class of substituted amides that are of significant interest in medicinal chemistry and agrochemical research. While specific biological data for this compound is not widely published, structurally similar N,N-dialkyl dichlorobenzamides have been investigated for various biological activities. For instance, certain asymmetric N,N-dialkyl-3,5-dichlorobenzamides have demonstrated potent phytotoxic (herbicidal) activity in pre- and post-emergence experiments, showing good selectivity against specific weeds . Furthermore, various substituted amide derivatives have been explored in patent literature for their potential pharmaceutical applications, including use as glucocorticoid receptor agonists for the treatment of metabolic syndromes such as type 2 diabetes, obesity, and dyslipidaemia . Researchers may find this compound valuable as a synthetic intermediate or as a building block for the development of new active substances. It is offered for research purposes exclusively. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N,N-dibenzyl-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO/c22-19-12-11-18(13-20(19)23)21(25)24(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKYKYJUYQRPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323878
Record name N,N-dibenzyl-3,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28394-06-1
Record name NSC405044
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dibenzyl-3,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form N,N-dibenzyl-3,4-dichloroaniline using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the benzyl groups can lead to the formation of corresponding benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution Reactions: Products include N,N-dibenzyl-3,4-diaminobenzamide or N,N-dibenzyl-3,4-dithiobenzamide.

    Reduction Reactions: Major product is N,N-dibenzyl-3,4-dichloroaniline.

    Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry: N,N-dibenzyl-3,4-dichlorobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine: this compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways involved in diseases, such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N,N-dibenzyl-3,4-dichlorobenzamide with related benzamides:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound C21H17Cl2NO 382.27 N,N-dibenzyl, 3,4-Cl High lipophilicity (predicted), potential use in drug design (e.g., kinase inhibitors)
3,4-Dichloro-N-(2-hydroxyethyl)benzamide C9H9Cl2NO2 234.08 N-(2-hydroxyethyl), 3,4-Cl Increased polarity due to hydroxyl group; suitable for aqueous-phase reactions
AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) C16H22Cl2N2O 345.27 N-[[1-(dimethylamino)cyclohexyl]methyl], 3,4-Cl Psychoactive opioid agonist; binds μ-opioid receptors
N-Cyclohexyl-2,4-dichlorobenzamide C13H15Cl2NO 280.17 N-cyclohexyl, 2,4-Cl Steric hindrance from cyclohexyl group; isomerism alters biological activity
N,N-Di-sec-butyl-3,4-dichlorobenzamide C14H20Cl2NO 297.22 N,N-di-sec-butyl, 3,4-Cl Branched alkyl chains reduce crystallinity; potential agrochemical applications

Functional Group Impact on Bioactivity

  • N,N-Dibenzyl vs. N-Alkyl/Aryl Groups : The benzyl groups in the target compound confer significant lipophilicity compared to smaller alkyl chains (e.g., N-butyl in ) or polar groups (e.g., N-hydroxyethyl in ). This lipophilicity may enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) targets.
  • Chlorine Substitution Patterns : 3,4-Dichloro substitution (as in AH-7921 and the target compound) is associated with enhanced receptor binding affinity in opioids, whereas 2,4-dichloro isomers () may exhibit divergent pharmacological profiles due to altered electronic effects .

Case Study: AH-7921 as a Pharmacological Analog

AH-7921, a structurally complex analog, demonstrates how substituent design dictates bioactivity. Its dimethylamino-cyclohexylmethyl group facilitates μ-opioid receptor agonism, leading to potent analgesic effects. In contrast, the target compound’s benzyl groups lack the hydrogen-bonding capacity of AH-7921’s tertiary amine, likely rendering it inactive at opioid receptors . This highlights the importance of nitrogen substituent chemistry in drug-receptor interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dibenzyl-3,4-dichlorobenzamide, and how can reaction yields be optimized?

  • Methodological Answer :

  • Route 1 : Nucleophilic substitution of 3,4-dichlorobenzoyl chloride with dibenzylamine in anhydrous dichloromethane, catalyzed by triethylamine (TEA) at 0–5°C for 24 hours. Monitor progress via TLC (hexane:ethyl acetate, 4:1). Yield typically ranges from 60–75%, depending on stoichiometric ratios .
  • Route 2 : Microwave-assisted synthesis under solvent-free conditions reduces reaction time to 2 hours with comparable yields (65–70%). Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Optimization : Use Schlenk techniques to exclude moisture, and purify via column chromatography (silica gel, eluent: DCM/hexane).

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Compare 1^1H and 13^{13}C NMR shifts with computational models (e.g., DFT-B3LYP/6-311+G(d,p)). Key peaks: aromatic protons (δ 7.2–7.5 ppm), benzyl methylenes (δ 4.8–5.2 ppm) .
  • HRMS : Exact mass calculation (C21_{21}H17_{17}Cl2_{2}NO) should match [M+H]+^+ at m/z 378.0654 .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/diethyl ether (slow evaporation) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Storage : Protect from light in amber vials under inert gas (argon). Stability tests show <5% degradation at −20°C over 12 months (HPLC-UV monitoring at 254 nm) .
  • Degradation Pathways : Hydrolysis of the benzamide bond under acidic/basic conditions; avoid aqueous buffers unless stabilized with 1% DMSO .

Advanced Research Questions

Q. How does this compound interact with opioid receptors, and what experimental assays are suitable for evaluating its selectivity?

  • Methodological Answer :

  • Binding Assays :
  • μ-Opioid Receptor (MOR) : Radioligand displacement using 3^3H-DAMGO in HEK293 cells expressing human MOR. IC50_{50} values <100 nM suggest high affinity .
  • κ/δ-Opioid Receptors : Competitive binding with 3^3H-U69,593 (κ) and 3^3H-DPDPE (δ). Structural analogs show 10–20x selectivity for MOR over κ/δ .
  • Functional Assays : Measure cAMP inhibition in CHO-K1 cells (EC50_{50} via BRET-based biosensors) .

Q. What strategies resolve contradictions in reported biological activity data for dichlorobenzamide derivatives?

  • Methodological Answer :

  • Data Harmonization :
  • Batch Variability : Test multiple synthetic batches for purity (>98%) and confirm stereochemistry (e.g., cis/trans isomers via chiral HPLC) .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum-free media) to reduce variability in IC50_{50} values .
  • Meta-Analysis : Use computational tools (e.g., Molecular Dynamics simulations) to correlate substituent effects (e.g., 3,4-dichloro vs. 3,5-dichloro) with receptor binding .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological profiles?

  • Methodological Answer :

  • Key Modifications :
  • Benzyl Substituents : Replace dibenzyl groups with cyclopropylmethyl (CPM) to reduce metabolic oxidation. Test in vitro CYP450 assays (e.g., CYP3A4) .
  • Chlorine Position : Compare 3,4-dichloro vs. 2,4-dichloro analogs in analgesia models (e.g., tail-flick test in mice). EC50_{50} shifts >50% indicate positional sensitivity .
  • Computational Modeling : Use AutoDock Vina to predict binding poses in MOR’s hydrophobic pocket. Validate with mutagenesis (e.g., D147A mutation disrupts hydrogen bonding) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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